Evidence 1: 30–90-Fold Enhanced Antimicrobial Activity Against TMP-Resistant L28R E. coli Versus Trimethoprim
In isogenic E. coli strains carrying the L28R DHFR mutation—the most frequently observed TMP resistance-conferring mutation in laboratory evolution experiments—4′-DTMP exhibited 30–90-fold enhanced antimicrobial activity compared to native TMP [1]. Critically, activity against wild-type E. coli was indistinguishable between 4′-DTMP and TMP, demonstrating that the differentiation is mutation-specific rather than a general potency increase [1]. This selectivity was confirmed against a library of 11 single-point DHFR mutations: 4′-DTMP showed increased activity only against L28R, with activity against all other mutations comparable to TMP [1]. This mutant-specific enhancement is a direct consequence of the polar 4′-hydroxyl group forming additional electrostatic or hydrogen-bonding interactions with the arginine side chain introduced by the L28R substitution [1].
| Evidence Dimension | Antimicrobial activity against isogenic E. coli L28R mutant |
|---|---|
| Target Compound Data | 4′-DTMP: Activity indistinguishable from TMP against wild-type; 30–90-fold enhanced activity against L28R mutant |
| Comparator Or Baseline | Trimethoprim (TMP): Equivalent activity against wild-type; markedly reduced activity against L28R mutant |
| Quantified Difference | 30–90-fold greater potency of 4′-DTMP against E. coli-L28R (p = 9.597 × 10⁻⁴, n = 14 replicates); indistinguishable against wild-type (n = 7 replicates) |
| Conditions | E. coli NDL47 strain (MG1655 attTn7::pRNA1-tdCherry) isogenic mutants; agar dilution and broth microdilution assays |
Why This Matters
Enables researchers to selectively target and eliminate TMP-resistant L28R-harboring bacterial subpopulations while maintaining wild-type coverage, a capability absent in generic TMP or other TMP metabolites.
- [1] Manna MS, Tamer YT, Gaszek I, et al. A trimethoprim derivative impedes antibiotic resistance evolution. Nat Commun. 2021;12:2949. View Source
